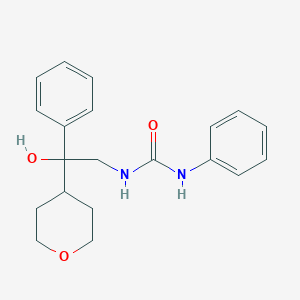

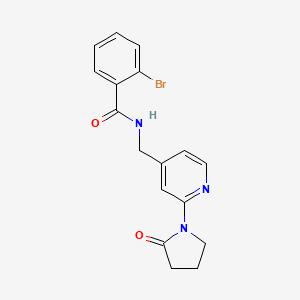

![molecular formula C24H24FN5O3 B2357165 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848063-41-2](/img/structure/B2357165.png)

3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学的研究の応用

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, a category to which the compound "3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" belongs, have made significant contributions in cancer treatment. 5-Fluorouracil (5-FU) is a widely used fluorinated pyrimidine in treating over 2 million cancer patients annually. The review highlights the synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution. It also delves into the computational and experimental insights into how fluorinated pyrimidines affect nucleic acid structure and dynamics. The paper details novel mechanisms of action beyond the inhibition of thymidylate synthase, highlighting the roles of RNA modifying enzymes and DNA topoisomerase 1 in fluorinated pyrimidine activity. The advancements pave the way for more precise cancer treatment in personalized medicine (Gmeiner, 2020).

Tautomerism of Nucleic Acid Bases

The paper investigates the tautomeric equilibria of purine and pyrimidine bases and how molecular interactions in different environments can influence this. Tautomeric changes can significantly affect the biological functions of these bases. The review also highlights the importance of infrared studies in understanding these equilibria. It emphasizes the unique case of 9-methylguanine, which exhibits a rare tautomeric form in an inert matrix, potentially leading to spontaneous mutations due to altered base pairing in DNA. This finding underlines the potential biological significance of tautomeric forms of pyrimidines and purines (Person et al., 1989).

Role in Optoelectronic Materials

Quinazolines and pyrimidines, including compounds like "3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione," have been extensively studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review discusses the luminescent properties of small molecules and chelate compounds containing quinazoline or pyrimidine rings, highlighting their potential in creating novel optoelectronic materials. Incorporation of these heterocycles into π-extended conjugated systems is shown to be valuable for developing materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Role in Nucleotide Metabolism and Cancer

While traditionally associated with nucleotide synthesis for DNA replication and cellular bioenergetics, recent studies have explored non-proliferative roles of pyrimidine metabolism in cancer. This review discusses how pyrimidine catabolism can induce differentiation in leukemic cells and maintain mesenchymal-like states in solid tumors. It posits pyrimidine molecules as potential oncometabolites, suggesting a broader perspective on their role in cancer beyond proliferation, potentially leading to new therapeutic strategies (Siddiqui & Ceppi, 2020).

作用機序

特性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O3/c1-15-12-28(18-8-10-19(33-3)11-9-18)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-4-6-17(25)7-5-16/h4-11,15H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVMJGDATSEGKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)

![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)

![Ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2357086.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine](/img/structure/B2357089.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)

![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2357096.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)